molecular formula C₆H₄ClIS B1151204 3-Chloro-5-iodobenzenethiol

3-Chloro-5-iodobenzenethiol

Cat. No.: B1151204
M. Wt: 270.52
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-iodobenzenethiol is a high-value organosulfur compound that serves as a versatile building block in organic synthesis and materials science. Its structure features a thiol (-SH) group and two different halogen substituents on a benzene ring, creating a multifunctional scaffold for site-selective reactions. The iodine atom is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of complex aryl groups . Concurrently, the chlorine atom offers a distinct, orthogonal reactivity site that can be modified under different catalytic conditions or through nucleophilic aromatic substitution, enabling the sequential and programmed synthesis of complex, unsymmetrical molecules . The thiol group expands its utility significantly, as it can form stable thioethers, participate in disulfide exchange reactions important in biochemical studies, or bind to metal surfaces, making it a candidate in nanotechnology and sensor development . This combination of features makes this compound a powerful intermediate for constructing molecular libraries, developing new ligands for catalysts, and creating advanced polymeric materials. The compound must be used by qualified professionals in a controlled laboratory setting. FOR RESEARCH USE ONLY. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₆H₄ClIS

Molecular Weight

270.52

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3 Chloro 5 Iodobenzenethiol

Strategic Approaches to Halogenated Thiophenol Synthesis

The synthesis of halogenated thiophenols is a cornerstone of organosulfur chemistry, providing building blocks for pharmaceuticals and materials science. The strategies employed must overcome challenges related to regioselectivity and the lability of the thiol group.

Multi-Step Protocols via Electrophilic Aromatic Substitution Sequences and Halogenation Regioselectivity

Multi-step synthesis involving a sequence of electrophilic aromatic substitution (EAS) reactions is a fundamental approach for preparing highly substituted aromatics. ed.gov The success of these sequences hinges on the directing effects of the substituents already present on the ring. Substituents are classified as either ortho, para-directing or meta-directing.

The order of introduction of substituents is critical. libretexts.org For a meta-substituted pattern like that in 3-chloro-5-iodobenzenethiol, a synthetic design would typically involve introducing a meta-directing group first to guide the subsequent substitutions. However, since halogens are ortho, para-directors and the thiol group (or its precursor) is also ortho, para-directing, a more nuanced strategy is required. Often, an amine group is used as a powerful ortho, para-director, which can be protected as an amide to moderate its activity, and then later removed or converted into the desired functionality. medium.com

A relevant analogue is the synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline, which illustrates the principles of regiochemical control. medium.com The synthesis involves:

Acetylation: The strongly activating amino group of aniline is protected as an acetanilide to prevent over-halogenation and control its directing effect.

Halogenation: Sequential bromination and chlorination are directed by the ortho, para-directing acetamido group.

Hydrolysis: The protecting group is removed to regenerate the amine.

Iodination: Introduction of iodine is accomplished.

Deamination: The directing amino group is removed and replaced with hydrogen.

This sequence highlights how the directing properties of temporary and permanent functional groups are orchestrated to achieve the desired substitution pattern.

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

Ortho, Para-Directing Groups Meta-Directing Groups
-NH₂, -NHR, -NR₂ (Strongly Activating) -NO₂ (Strongly Deactivating)
-OH, -OR (Strongly Activating) -NR₃⁺ (Strongly Deactivating)
-NHCOCH₃ (Moderately Activating) -CN (Strongly Deactivating)
-Alkyl (Weakly Activating) -SO₃H (Strongly Deactivating)
-F, -Cl, -Br, -I (Weakly Deactivating) -CHO, -COR (Deactivating)

Diazotization-Based Routes for Thiol and Halogen Introduction from Anilines

Diazotization of primary aromatic amines provides a versatile intermediate—the diazonium salt—which can be converted into a wide array of functional groups. youtube.comresearchgate.net This method is particularly valuable for introducing substituents that are difficult to install via direct EAS. The reaction involves treating an aniline with sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5°C) to form the diazonium salt. chemicalnote.com

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by various nucleophiles. google.com For the synthesis of thiophenols, the diazonium salt is often reacted with a sulfur nucleophile. A common method involves reaction with potassium ethyl xanthate, followed by hydrolysis to yield the thiophenol. google.com This two-step process avoids the direct use of odorous and easily oxidized thiols. google.com This pathway allows for the conversion of an amino group, which may have been used to direct the placement of other substituents, into the target thiol functionality at a late stage in the synthesis.

Utilization of Aryne Chemistry in the Regioselective Functionalization of Aromatic Rings for Thiol Generation

Aryne chemistry offers a powerful, albeit advanced, method for the functionalization of aromatic rings. Arynes are highly reactive intermediates containing a formal triple bond within the aromatic ring. orgsyn.org They are typically generated in situ from ortho-disubstituted arenes, such as ortho-(trimethylsilyl)aryl triflates.

Once generated, the aryne can undergo nucleophilic addition reactions. The reaction of an aryne with a thiol or thiolate anion provides a direct route to an aryl thioether or, after workup, a thiophenol. researchgate.net This method is a form of nucleophilic aromatic substitution and proceeds via an addition-elimination mechanism. The regioselectivity of the nucleophilic attack on an unsymmetrical aryne is influenced by both electronic and steric factors of the substituents on the aryne ring, which can present a challenge for achieving a single product isomer. orgsyn.org

Synthesis from Related Halogenated Anilines and Benzenethiol (B1682325) Precursors

The direct synthesis of this compound often starts from precursors that already contain some of the required halogen atoms, simplifying the synthetic sequence. Halogenated anilines are particularly useful starting materials due to the versatile chemistry of the amino group.

Preparation of Thiol Equivalents (e.g., Aryl Xanthates) and Subsequent Deprotection Methodologies

Due to the unpleasant odor of thiols and their propensity for oxidation to disulfides, they are often handled in a protected form, known as a thiol equivalent. nih.gov Aryl xanthates are common and effective thiol surrogates. mdpi.comresearchgate.net They are odorless, stable, and can be readily prepared. mdpi.com

The synthesis of an aryl xanthate is typically achieved by reacting an aryl diazonium salt with a xanthate salt, such as potassium O-ethyl xanthate (EtOCS₂K). organic-chemistry.org This reaction forms an S-aryl O-alkyl xanthate. The final step is the deprotection of the xanthate to reveal the free thiol. This is usually accomplished by hydrolysis under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) or acidic conditions, followed by acidification to protonate the resulting thiolate. This strategy provides a reliable and less odorous route to the target thiophenol. organic-chemistry.org

Table 2: Summary of Key Synthetic Transformations

Transformation Starting Material Key Reagents Product
Diazotization Aromatic Amine (Aniline) NaNO₂, HCl (0-5°C) Aryl Diazonium Salt
Thiol Formation via Xanthate Aryl Diazonium Salt 1. KOCS₂R 2. H₃O⁺ or OH⁻ Thiophenol
Reductive Deamination Aromatic Amine (Aniline) 1. NaNO₂, H₃PO₂ Arene (Amine replaced by H)
Aryne Formation o-silylaryl triflate Fluoride source (e.g., TBAF) Aryne Intermediate

Regiochemical Control in Halogenation and Thiolation Reactions

The deliberate construction of this compound hinges on the ability to direct incoming electrophiles to specific positions on the benzene (B151609) ring. This is primarily governed by the electronic properties of the substituents already present on the aromatic nucleus.

Influence of Activating/Deactivating Groups on Halogenation Selectivity

Halogens, while deactivating the aromatic ring towards electrophilic substitution due to their inductive electron-withdrawing effect, are ortho-, para- directors. masterorganicchemistry.comlibretexts.org This directing ability stems from the resonance effect, where the lone pairs of electrons on the halogen can stabilize the carbocation intermediate formed during the attack at the ortho and para positions. masterorganicchemistry.com This dual nature of halogens is pivotal in designing a synthetic route to this compound.

In a typical synthetic approach, the sequence of halogen introduction is critical. Starting with a monosubstituted benzene, the first halogen will direct the second to the ortho and para positions. For the synthesis of a 3,5-disubstituted pattern, a meta-directing group is often employed initially and then converted to the desired functionality or removed.

A plausible synthetic strategy for a precursor to this compound could start from an aniline derivative, where the amino group is a strong activating and ortho-, para- directing group. The amino group can be acetylated to an acetamido group (-NHCOCH₃) to moderate its activating effect and prevent multiple halogenations. This acetamido group then directs the first halogenation, for example, chlorination, to the para position. Subsequent iodination would then be directed to the positions ortho to the acetamido group.

The directing effects of substituents in electrophilic aromatic substitution are summarized in the table below.

Substituent GroupClassificationDirecting Effect
-NH₂, -OH, -ORActivatingOrtho, Para
-AlkylActivatingOrtho, Para
-F, -Cl, -Br, -IDeactivatingOrtho, Para
-NO₂, -CN, -SO₃HDeactivatingMeta
-CHO, -CORDeactivatingMeta

This table illustrates the general directing effects of common functional groups in electrophilic aromatic substitution reactions.

Research on the halogenation of chlorobenzene shows that further electrophilic substitution, such as nitration or sulphonation, yields a mixture of ortho- and para-isomers, with the para-isomer being the major product. sarthaks.com This preference is attributed to steric hindrance at the ortho position.

Control over Thiol Group Introduction in Highly Substituted Polyhalogenated Systems

The introduction of a thiol group onto a polyhalogenated benzene ring requires methods that are tolerant of the existing halogen substituents and offer high regioselectivity. Several methods can be employed for this transformation.

One common method involves the use of a diazonium salt intermediate. An amino group, strategically positioned on the ring, can be converted to a diazonium salt using sodium nitrite in the presence of a strong acid. The resulting diazonium group can then be displaced by a sulfur nucleophile, such as a xanthate or thiourea, followed by hydrolysis to yield the desired thiol. This Sandmeyer-type reaction is versatile and allows for the introduction of the thiol group at a specific position determined by the initial placement of the amino group. A study on the synthesis of alkylthio benzene derivatives demonstrated the simultaneous diazotization of aromatic amines and nucleophilic displacement with thiols, offering a mild and efficient one-pot reaction. utrgv.edu

Another powerful method for the synthesis of aryl thiols from phenols is the Newman-Kwart rearrangement . masterorganicchemistry.com This intramolecular rearrangement involves the thermal conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol. masterorganicchemistry.com This method is particularly useful when a phenol precursor is readily available. The reaction is typically carried out at high temperatures, although palladium-catalyzed versions that proceed under milder conditions have been developed.

The relative reactivity of different carbon-halogen bonds can also be exploited. The C-I bond is generally more reactive than the C-Cl bond, allowing for selective functionalization at the iodine-bearing position through reactions like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, although direct thiolation via these methods can be challenging on deactivated rings.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Iodobenzenethiol

Cross-Coupling Reactions Involving the Thiol and Halogen Moieties

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In 3-chloro-5-iodobenzenethiol, both the thiol group and the halogen atoms can participate in these transformations, often with high selectivity.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating C-C bonds. The Suzuki-Miyaura and Negishi reactions are prominent examples, coupling organoboron and organozinc compounds, respectively, with organic halides. wikipedia.orglibretexts.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org For this compound, the carbon-halogen bonds serve as the electrophilic sites for these reactions. While aryl chlorides can be challenging substrates, aryl iodides are significantly more reactive. researchgate.net

Table 1: Comparison of Suzuki-Miyaura and Negishi Coupling Reactions

Feature Suzuki-Miyaura Coupling Negishi Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters) Organozinc compounds
Key Advantages Organoboron reagents are generally stable, non-toxic, and commercially available. libretexts.org Organozinc reagents are highly reactive, often leading to faster reaction times.
Typical Conditions Pd catalyst, base required. libretexts.org Pd or Ni catalyst. wikipedia.org

| Functional Group Tolerance | Generally high tolerance for various functional groups. | Palladium catalysts offer high functional group tolerance. wikipedia.org |

In the context of this compound, these reactions would proceed by targeting the carbon-halogen bonds, with a distinct preference for the more labile C-I bond, a concept explored further in section 3.1.3.

The thiol group of this compound can be deprotonated to form a thiolate anion, a potent nucleophile for C-S bond formation. Copper-catalyzed cross-coupling reactions are particularly effective for coupling thiols with aryl halides to form diaryl thioethers. uu.nl These reactions are crucial in the synthesis of molecules of pharmaceutical and materials interest. uu.nl

Mechanistically, many copper-catalyzed C-S couplings are thought to proceed via an oxidative addition-reductive elimination pathway involving Cu(I)/Cu(III) intermediates. researchgate.net The reaction is initiated by the formation of a copper(I)-thiolate complex. rsc.org Interestingly, many of these reactions can be performed efficiently without the need for expensive and air-sensitive ligands, utilizing readily available copper iodide (CuI) as the catalyst. uu.nl The use of polar solvents like N-methylpyrrolidinone (NMP), DMF, or DMA can be beneficial for these ligand-free systems. uu.nl

Recent advances have also led to the development of photoinduced, copper-catalyzed methods that allow for C-S bond formation under exceptionally mild conditions. These reactions are often compatible with a wide array of functional groups. researchgate.net The design of specific ligands, while not always necessary, can play a role in modulating the reactivity and selectivity of the copper catalyst.

A key feature of this compound is the presence of two different halogen atoms, which allows for selective, stepwise functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is highly dependent on the identity of the halogen. The rate-determining step is typically the oxidative addition of the C-X bond to the palladium center. libretexts.org

The established order of reactivity for aryl halides in these reactions is: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl

This differential reactivity is a direct consequence of the carbon-halogen bond dissociation energies (C-Cl > C-I). The weaker C-I bond is much more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond. researchgate.net This allows for highly selective cross-coupling reactions at the iodine-bearing position of this compound, while leaving the chlorine atom intact for subsequent transformations. nih.gov By carefully controlling reaction conditions, such as temperature and catalyst choice, chemists can selectively address the C-I bond first, perform a coupling reaction, and then, under more forcing conditions, react the C-Cl bond in a subsequent step. nih.govresearchgate.net This stepwise approach is a powerful strategy for synthesizing complex, unsymmetrically substituted aromatic compounds.

Table 2: Relative Reactivity of Carbon-Halogen Bonds in Pd-Catalyzed Cross-Coupling

Bond Relative Reactivity Rationale
C-I Highest Lowest bond dissociation energy, facilitates oxidative addition.
C-Br Intermediate Intermediate bond strength.

| C-Cl | Lowest | Highest bond dissociation energy, requires more active catalysts or harsher conditions. researchgate.netresearchgate.net |

Nucleophilic and Electrophilic Aromatic Substitution Pathways

Beyond metal-catalyzed cross-coupling, the aromatic ring of this compound can participate in substitution reactions, guided by the electronic properties of its substituents.

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally a difficult reaction. Unlike in haloalkanes, the resonance between the halogen's lone pairs and the aromatic π-system gives the C-X bond partial double-bond character, making it stronger and harder to break. ck12.org

Direct SNAr reactions typically require harsh conditions (high temperature and pressure) and/or the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the halogen leaving group. libretexts.orgwikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orgyoutube.com Since this compound lacks such strongly activating substituents, the direct displacement of either the iodide or chloride by a nucleophile is expected to be extremely sluggish. ck12.org

The thiolate anion, formed by deprotonating the thiol group, is an excellent nucleophile. However, its reactivity is most productively harnessed in metal-catalyzed C-S coupling reactions (as described in 3.1.2) rather than in direct SNAr pathways on another unactivated aryl halide.

In electrophilic aromatic substitution (EAS), the substituents already present on the benzene (B151609) ring control both the rate of reaction and the position of the incoming electrophile. lumenlearning.com The directing effects are determined by a combination of inductive and resonance effects.

The three substituents on this compound each exert a directing influence:

Thiol (-SH): The thiol group is an activating, ortho-, para-director. While sulfur is electronegative (inductive withdrawal), its lone pairs can be donated into the ring by resonance, stabilizing the carbocation intermediate, particularly when attack occurs at the ortho and para positions.

Halogens (-Cl, -I): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less reactive than benzene. However, they are ortho-, para-directors because their lone pairs can participate in resonance stabilization of the intermediates for ortho and para attack. lumenlearning.compitt.edulibretexts.org

In this compound, the substituents are at positions 1 (-SH), 3 (-Cl), and 5 (-I). The available positions for substitution are 2, 4, and 6. The directing effects of the existing groups on these positions are as follows:

Position 2: Ortho to -SH, ortho to -Cl.

Position 4: Para to -SH, ortho to -Cl, ortho to -I.

Position 6: Ortho to -SH, ortho to -I.

When multiple substituents are present, the most strongly activating group generally controls the regioselectivity. pitt.edu In this case, the thiol group is the only activating group, while both halogens are deactivating. Therefore, the thiol group will be the dominant directing group, strongly favoring substitution at its ortho and para positions (2, 4, and 6). Position 4 is para to the activating -SH group and ortho to two deactivating halogens, making it a likely site of attack. Positions 2 and 6 are also activated (ortho to -SH). The precise product distribution would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Table 3: Directing Effects of Substituents on this compound

Substituent Position Type Directing Effect
-SH 1 Activating Ortho, Para (positions 2, 4, 6)
-Cl 3 Deactivating Ortho, Para (positions 2, 4)

| -I | 5 | Deactivating | Ortho, Para (positions 4, 6) |

Radical and Single-Electron Transfer Mechanisms in Arenethiol Reactivity

The reactivity of arenethiols, including this compound, is significantly influenced by the thiol group's ability to participate in radical and single-electron transfer (SET) processes. The relatively weak S-H bond in thiols makes them effective precursors for thiyl radicals.

Thiyl radicals can be generated through various mechanisms, including homolytic cleavage of the S-H bond initiated by radical initiators or photolysis. These sulfur-centered radicals are versatile intermediates that can engage in a variety of chemical transformations. One of the characteristic reactions of thiyl radicals is their addition to carbon-carbon multiple bonds, a process often utilized in the formation of new carbon-sulfur bonds.

In the context of this compound, the presence of electron-withdrawing chloro and iodo substituents on the aromatic ring can influence the stability and reactivity of the corresponding thiyl radical. While specific studies on the radical reactions of this compound are not extensively documented, general principles of arenethiol reactivity suggest its participation in such pathways.

Single-electron transfer (SET) represents another crucial mechanism governing the reactivity of iodo-substituted arenethiols. The carbon-iodine bond can undergo SET processes, particularly under photoredox catalysis conditions, to generate aryl radicals. These highly reactive intermediates can then participate in a range of coupling and cyclization reactions. While research specifically detailing the SET mechanisms for this compound is limited, the broader understanding of SET in aryl iodides suggests that this pathway is a plausible mode of reactivity for this compound. For instance, visible-light photoredox catalysis has been widely employed for the generation of aryl radicals from aryl iodides, which can then be trapped by various radical acceptors.

The interplay between the thiol group and the iodo substituent in this compound could lead to complex reaction pathways involving both thiyl and aryl radicals, depending on the reaction conditions and the nature of the other reactants.

Oxidative and Reductive Transformations of the Thiol Group for Derivatization

The thiol group of this compound is a versatile functional handle that can be readily transformed into various other sulfur-containing functionalities through oxidative and reductive processes, enabling the synthesis of a diverse range of derivatives.

Oxidative Transformations:

One of the most common oxidative transformations of thiols is their conversion to disulfides. This oxidative coupling can be achieved using a wide array of oxidizing agents. For electron-rich thiophenols, this oxidation can sometimes occur spontaneously in the presence of air. The resulting disulfide, bis(3-chloro-5-iodophenyl) disulfide, can be a stable derivative or serve as an intermediate for further transformations.

Various reagents and conditions have been developed for the efficient synthesis of disulfides from thiols. These methods often aim for high yields and selectivity, avoiding over-oxidation.

Beyond disulfides, the thiol group can be oxidized to higher oxidation states, such as sulfenic acids, sulfinic acids, and sulfonic acids. These transformations typically require stronger oxidizing agents. For example, the oxidation of a related compound, 5-chloro-3-ethylsulfanyl-2-(4-iodophenyl)-7-methyl-1-benzofuran, to the corresponding sulfinyl derivative was achieved using 3-chloroperoxybenzoic acid (m-CPBA) nih.gov. This suggests that similar methodologies could be applied to this compound to access its oxidized derivatives.

The table below summarizes some general methods for the oxidation of thiols, which are expected to be applicable to this compound.

TransformationReagent/CatalystConditionsProduct
Thiol to DisulfideAir/BaseRoom TemperatureDisulfide
Thiol to DisulfideIodine (I₂)Mild conditionsDisulfide
Thiol to DisulfideHydrogen Peroxide (H₂O₂)Catalytic IodideDisulfide
Thiol to Sulfinylm-CPBAControlled TemperatureSulfoxide

Reductive Transformations:

While the thiol group itself is in a reduced state, reductive transformations can be relevant in the context of derivatives of this compound. For instance, the corresponding disulfide, bis(3-chloro-5-iodophenyl) disulfide, can be reduced back to the thiol. This reduction is a key step in many synthetic sequences where the disulfide is used as a stable, protected form of the thiol.

Furthermore, other functional groups on the aromatic ring or on derivatives of this compound can be targeted for reduction. For example, in the synthesis of related compounds, nitro groups are often reduced to amines. A two-step reduction of a sulfonyl chloride to a thiophenol has been reported, where the initial reduction of the sulfonyl chloride was followed by the reduction of a nitro group under acidic conditions to yield the aminothiophenol nih.gov. The reduction of a ketone intermediate to a methylene group using triethylsilane and aluminum chloride has also been documented in the synthesis of a complex molecule containing a 2-chloro-5-iodobenzyl moiety .

The table below provides examples of reductive transformations that could be relevant for the derivatization of this compound.

Starting MaterialReagent/CatalystProduct
DisulfideZinc/AcidThiol
Nitro-substituted derivativePd/C, H₂Amino-substituted derivative
Ketone derivativeTriethylsilane/AlCl₃Methylene derivative

Spectroscopic and Computational Characterization Methodologies for Halogenated Benzenethiols

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For halogenated systems, specific NMR techniques offer unparalleled insight into the precise arrangement of atoms. magritek.com

¹H NMR: The ¹H NMR spectrum of 3-Chloro-5-iodobenzenethiol is expected to show three distinct signals in the aromatic region for the three non-equivalent protons on the benzene (B151609) ring. The chemical shifts and coupling patterns are influenced by the electronegativity and position of the chloro, iodo, and thiol groups. The proton ortho to the thiol group (H-6) would likely appear as a triplet, coupled to H-2 and H-4. The proton between the chlorine and iodine atoms (H-4) would also likely be a triplet, while the proton between the thiol and chlorine (H-2) would appear as a triplet as well. The thiol proton (-SH) would present as a singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum will display six unique signals for the six aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts are significantly influenced by the substituents. Carbons directly bonded to the halogens (C-3 and C-5) will experience distinct shifts; the carbon attached to iodine (C-5) is subject to the "heavy atom effect," which can induce a significant upfield shift. The carbon bearing the thiol group (C-1) and the remaining carbons (C-2, C-4, C-6) will also have characteristic chemical shifts determined by the combined electronic effects of the substituents.

Heteronuclear NMR: While ¹⁹F NMR is a powerful tool for fluorinated compounds, its application is irrelevant for this compound. Direct observation of halogen nuclei like ³⁵Cl, ³⁷Cl, and ¹²⁷I is challenging due to their large quadrupole moments, which leads to very broad signals and makes them generally impractical for routine structural elucidation. researchgate.net However, the influence of these halogens on the ¹H and ¹³C spectra is profound and provides the necessary structural information. researchgate.netjlu.edu.cn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
AtomNucleusPredicted Chemical Shift (ppm)Expected MultiplicityNotes
H-2¹H7.0 - 7.5triplet (t) or doublet of doublets (dd)Ortho to -SH and -Cl groups
H-4¹H7.2 - 7.8triplet (t) or doublet of doublets (dd)Ortho to -Cl and -I groups
H-6¹H7.0 - 7.5triplet (t) or doublet of doublets (dd)Ortho to -SH and -I groups
S-H¹H3.0 - 4.5singlet (s)Solvent and concentration dependent
C-1¹³C125 - 135QuaternaryAttached to -SH group
C-2¹³C128 - 138MethineBetween -SH and -Cl
C-3¹³C130 - 140QuaternaryAttached to -Cl group
C-4¹³C135 - 145MethineBetween -Cl and -I
C-5¹³C90 - 100QuaternaryAttached to -I group (heavy atom effect)
C-6¹³C120 - 130MethineBetween -SH and -I

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals in complex molecules like this compound. magritek.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-4 and H-6, and H-4 with H-2 and H-6, confirming their positions relative to each other on the aromatic ring. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduuvic.ca This technique would definitively link the ¹H signals for H-2, H-4, and H-6 to their corresponding ¹³C signals for C-2, C-4, and C-6, respectively. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduuvic.ca This is crucial for assigning quaternary carbons that have no attached protons. For instance, the signal for H-2 would show correlations to the quaternary carbons C-1 (two bonds away) and C-3 (two bonds away). Similarly, H-4 would show correlations to C-3 and C-5. These long-range correlations allow for the complete assembly of the carbon framework and confirm the substitution pattern. youtube.comscience.gov

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and assessing its purity. For this compound (C₆H₄ClIS), MS analysis would confirm the molecular formula by identifying the molecular ion peak (M⁺). The presence of chlorine and iodine atoms creates a highly characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in an (M)⁺ peak and an (M+2)⁺ peak in an approximate 3:1 ratio. Iodine is monoisotopic (¹²⁷I). Therefore, the mass spectrum will exhibit a pair of peaks separated by two mass units for the molecular ion and any fragments containing the chlorine atom. This distinctive pattern serves as a key identifier for the compound.

Table 2: Isotopic Mass Data for this compound
Isotopologue FormulaNominal Mass (Da)Monoisotopic Mass (Da)Relative Abundance
¹²C₆¹H₄³⁵Cl¹²⁷I³²S286285.8793100%
¹²C₆¹H₄³⁷Cl¹²⁷I³²S288287.8764~32%

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bond vibrations within a molecule. thermofisher.comsapub.org These two techniques are often complementary.

FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds. For this compound, key absorption bands would include the S-H stretching vibration, aromatic C-H stretching, and C=C ring stretching. The C-Cl and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It is particularly effective for observing the C-S and S-H bonds, as well as the vibrations of the aromatic ring. researchgate.net The C-I bond, being highly polarizable, often gives a strong Raman signal. orientjchem.orgscispace.com

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹)Technique (FTIR/Raman)
Aromatic C-H Stretch3000 - 3100FTIR, Raman
S-H Stretch2550 - 2600FTIR (weak), Raman (strong)
Aromatic C=C Stretch1400 - 1600FTIR, Raman
Aromatic C-H In-plane Bend1000 - 1300FTIR, Raman
Aromatic C-H Out-of-plane Bend750 - 900FTIR (strong)
C-S Stretch600 - 750FTIR, Raman
C-Cl Stretch600 - 800FTIR (strong)
C-I Stretch500 - 600FTIR, Raman (strong)

Computational Chemistry Approaches (e.g., Density Functional Theory, DFT) for Mechanistic Insights and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental spectroscopy. It allows for the prediction of molecular properties and spectra, aiding in the interpretation of experimental data.

DFT calculations can accurately predict NMR chemical shifts for complex organic molecules. researchgate.netacs.org The standard procedure involves first optimizing the molecular geometry of this compound at a given level of theory (e.g., B3LYP functional with a basis set like 6-311+G(2d,p)). Following optimization, NMR shielding tensors are calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov

The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ). acs.org Comparing these predicted chemical shifts with the experimental values provides strong evidence for structural confirmation. This predictive power is especially useful for resolving ambiguities in signal assignment and for distinguishing between potential isomers. nih.govaps.org Relativistic effects can also be incorporated into calculations, which may be significant for predicting the chemical shifts of nuclei near heavy atoms like iodine. scm.com

Elucidation of Reaction Mechanisms, Transition States, and Energy Profiles

Computational chemistry allows for the mapping of reaction energy profiles, which detail the energy of the system as it progresses from reactants to products. Key points on this profile include local minima, representing reactants, intermediates, and products, and saddle points, representing transition states. For reactions involving halogenated benzenethiols, such as nucleophilic substitution at the sulfur atom or electrophilic substitution on the aromatic ring, these models can predict the most likely pathway by identifying the route with the lowest activation energy barrier.

For instance, in electrophilic aromatic substitution, the existing chloro and iodo substituents on this compound act as deactivating groups and direct incoming electrophiles to specific positions. Computational models can calculate the energy of the intermediate sigma complexes for substitution at each possible position, thereby predicting the regioselectivity of the reaction. The stability of these intermediates is a crucial factor in determining the reaction outcome. youtube.com

Similarly, reactions involving the thiol group, such as its deprotonation or its role in forming metal-thiolate complexes, can be modeled. researchgate.netfigshare.com The energy profile for these reactions helps in understanding the acidity of the thiol proton and the stability of the resulting thiolate. The geometry of the transition state provides insight into the steric and electronic factors that govern the reaction rate. A concerted elimination mechanism, for example, can be suggested based on kinetic data and computational support that models the simultaneous bond-breaking and bond-forming events in the transition state. rsc.org

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The electronic structure of this compound is fundamental to its reactivity. Analysis of its electronic properties is often performed using computational methods based on molecular orbital (MO) theory. youtube.com A key concept within this framework is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org

Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons and the π-system of the benzene ring. The energy of the HOMO is a critical descriptor; a higher HOMO energy indicates greater nucleophilicity and a higher susceptibility to electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that is empty of electrons and relates to the molecule's ability to act as an electrophile or electron acceptor. youtube.com The location and energy of the LUMO indicate the most likely site for nucleophilic attack. The presence of electronegative halogen atoms like chlorine and iodine tends to lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack compared to unsubstituted benzenethiol (B1682325). researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive. Substituents on the benzene ring can tune this gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller HOMO-LUMO gap. semanticscholar.org

These reactivity descriptors help predict how this compound will behave in different chemical environments, guiding the design of synthetic routes and the prediction of reaction outcomes. wikipedia.org

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis (e.g., HPLC)

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound from reaction mixtures or for purity assessment. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method.

For halogenated aromatic compounds, Reversed-Phase HPLC (RP-HPLC) is frequently the method of choice. mdpi.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its halogen substituents, this compound is a relatively nonpolar molecule and will be well-retained on a C18 column.

Method development for the analysis of a specific halogenated benzenethiol involves optimizing several parameters to achieve good resolution, peak shape, and analysis time:

Stationary Phase: A standard C18 column is often a good starting point. For separating closely related halogenated isomers, other stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer alternative selectivity due to different interactions (e.g., π-π interactions). chromforum.org

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities.

Detection: A Photodiode Array (PDA) detector is commonly used, which can monitor absorbance over a range of UV wavelengths simultaneously, providing both quantitative data and spectral information to aid in peak identification.

The following table illustrates typical parameters for an RP-HPLC method suitable for analyzing this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, increase to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Thermal Analysis Techniques for Investigating Phase Transitions in Derived Materials (e.g., DSC, TGA)

Thermal analysis techniques are crucial for characterizing materials derived from this compound, such as polymers, metal-organic frameworks, or self-assembled monolayers (SAMs). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material. For a polymer derived from this compound, a TGA scan would reveal the temperature at which the material begins to degrade, the rate of decomposition, and the amount of residual mass at the end of the analysis. This information is vital for understanding the material's upper service temperature and its degradation mechanism. The homolytic fission of C-S bonds is often a key step in the thermal decomposition of such compounds. cdnsciencepub.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. For a crystalline material incorporating the this compound moiety, a DSC thermogram would show an endothermic peak corresponding to its melting point. For amorphous or semi-crystalline polymers, it can identify the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more flexible, rubbery state.

The data obtained from these techniques are essential for materials science applications, providing critical parameters for processing and predicting the long-term stability and behavior of the final product.

The table below presents representative data that could be obtained from the thermal analysis of a hypothetical polymer derived from this compound.

Analysis TechniqueParameter MeasuredTypical ValueInformation Gained
TGA Onset of Decomposition (Tonset)350 °CInitial point of thermal degradation
TGA Temperature of Max Decomposition Rate (Tmax)385 °CPoint of fastest material breakdown
TGA Residual Mass at 600 °C5%Amount of non-volatile residue (char)
DSC Glass Transition Temperature (Tg)125 °CTransition from glassy to rubbery state
DSC Melting Temperature (Tm)210 °CTransition from solid to liquid state

Advanced Synthetic Applications of 3 Chloro 5 Iodobenzenethiol in Complex Molecular Architectures

Role as a Versatile Building Block in Multi-Step Organic Synthesis for Diversified Chemical Entities

The distinct reactivity of the iodo, chloro, and thiol functionalities on the benzene (B151609) ring makes 3-Chloro-5-iodobenzenethiol a highly versatile precursor for the synthesis of a wide array of chemical structures. The significant difference in the bond energies of the C-I and C-Cl bonds allows for selective functionalization, typically through transition metal-catalyzed cross-coupling reactions. The C-I bond, being weaker, is more susceptible to oxidative addition to a low-valent metal catalyst (e.g., palladium(0)), thus enabling chemoselective reactions at this position while leaving the C-Cl bond intact for subsequent transformations.

This hierarchical reactivity is exemplified in sequential cross-coupling reactions. For instance, the iodine atom can be selectively displaced in Suzuki, Sonogashira, or Heck reactions to introduce aryl, alkynyl, or vinyl substituents, respectively. The resulting 3-chloro-5-substituted benzenethiol (B1682325) can then undergo further functionalization at the chlorine or thiol positions. This stepwise approach provides a reliable pathway to tri-substituted benzene derivatives with precise control over the substitution pattern, a crucial aspect in the synthesis of complex molecules.

Below is a representative table illustrating the selective functionalization of this compound:

Reaction TypePosition of ReactivityReagents and ConditionsProduct Type
Suzuki CouplingC-IArylboronic acid, Pd catalyst, base5-Aryl-3-chlorobenzenethiol
Sonogashira CouplingC-ITerminal alkyne, Pd/Cu catalyst, base5-Alkynyl-3-chlorobenzenethiol
S-AlkylationS-HAlkyl halide, base3-Chloro-5-iodo-1-(alkylthio)benzene
S-ArylationS-HAryl halide, Pd or Cu catalyst, base3-Chloro-5-iodo-1-(arylthio)benzene

Synthetic Utility in the Construction of Biologically Relevant Precursors

The structural motifs accessible from this compound are prevalent in a variety of biologically active compounds. The ability to introduce diverse substituents at specific positions on the aromatic ring is a powerful tool in the design and synthesis of new therapeutic agents. While not targeting specific drugs, the general applications of this building block are evident in the synthesis of precursors for various classes of bioactive molecules.

The thiol group, for instance, is a key functional group in many enzyme inhibitors and can also serve as an anchor for conjugation to other molecules. The introduction of a thiol moiety into a molecular scaffold can significantly impact its biological activity. nih.gov The synthesis of thiol derivatives of known biologically active compounds is a strategy employed to enhance their therapeutic properties or to facilitate their attachment to nanoparticles for targeted delivery. nih.govresearchgate.netsemanticscholar.org

Furthermore, the diaryl thioether linkage, which can be readily formed from this compound, is a structural feature found in a number of compounds with interesting pharmacological profiles. The step-wise functionalization of this compound allows for the controlled assembly of complex diaryl thioethers with tailored electronic and steric properties, which can be precursors to compounds with potential applications in various therapeutic areas.

Integration into Macrocyclic and Heterocyclic Systems via Directed Annulations

The trifunctional nature of this compound makes it an excellent candidate for the synthesis of macrocyclic and heterocyclic structures. The thiol group can act as a nucleophile in cyclization reactions, while the two halogen atoms provide handles for the introduction of linking chains or for ring-closing cross-coupling reactions.

For example, a bifunctional reagent can be sequentially coupled at the iodo and chloro positions, followed by an intramolecular cyclization involving the thiol group to form a macrocycle. The differential reactivity of the halogens allows for a directed and controlled macrocyclization process. Thia-macrocycles are an important class of compounds with applications in host-guest chemistry and as ionophores. The synthesis of tetrathia-oligothiophene macrocycles highlights the utility of thiol-containing building blocks in constructing such complex structures. researchgate.net

In the realm of heterocyclic chemistry, this compound can serve as a precursor to benzothiazine derivatives. nih.gov These are six-membered heterocyclic compounds containing a sulfur and a nitrogen atom in the ring fused to a benzene ring. The synthesis can be envisioned through a reaction sequence where the thiol group participates in the formation of the heterocyclic ring, and the halogen atoms can be used to introduce further complexity or to modulate the electronic properties of the final molecule.

Participation in Cascade and Domino Reactions Facilitated by Thiol and Halogen Functionalities

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. The unique arrangement of functional groups in this compound provides opportunities for its participation in such reaction sequences.

A hypothetical cascade reaction could be initiated by a cross-coupling reaction at the iodine position, introducing a substituent that contains a reactive functional group. This new group could then undergo an intramolecular reaction with the thiol moiety, leading to the formation of a heterocyclic system. The remaining chlorine atom would still be available for further diversification.

The interplay between the thiol and halogen functionalities can facilitate domino reactions. For instance, a reaction could be designed where an initial intermolecular reaction at the thiol group is followed by an intramolecular cyclization involving one of the halogenated positions. Domino reactions often proceed with high atom economy and can lead to the stereoselective formation of complex products. nih.govnih.govelsevierpure.comresearchgate.net While specific examples involving this compound are not extensively documented, the principles of cascade and domino reactions involving thiols and halogens are well-established in organic synthesis. chemrxiv.org

Exploration of 3 Chloro 5 Iodobenzenethiol in Material Science and Catalysis

Precursor for Molecular Glassformers and Advanced Organic Materials

3-Chloro-5-iodobenzenethiol is a halogenated aromatic compound that serves as a foundational building block in the synthesis of advanced organic materials. Its distinct molecular structure, featuring chlorine, iodine, and a thiol group on a benzene (B151609) ring, makes it a valuable precursor for creating complex organic molecules with tailored properties. 0qy.comlookchem.com Aryl halides, such as this compound, are considered highly versatile in various fields of chemical research, including the development of organic functional materials. researchgate.net The thiol group provides a reactive site for constructing larger molecular architectures, while the specific halogen atoms—chlorine and iodine—play a critical role in dictating the electronic properties and intermolecular interactions of the resulting materials.

Substituent Variation: The nature and position of halogen atoms on an aromatic ring profoundly influence the electronic properties and reactivity of the molecule. In asymmetrically halogenated compounds, the different halogens introduce differential reactivity that can be harnessed for selective chemical modifications. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I, allowing for sequential reactions that build molecular complexity in a controlled manner. This principle is fundamental in designing materials with specific electronic or physical characteristics. Fragility, a key property of glass-forming liquids, can be controlled by tuning molecular shape, with more compact molecules tending toward higher fragilities. researchgate.net

Molecular Architecture: The arrangement of aromatic rings, the inclusion of heteroatoms, and the length of attached alkyl chains are all architectural parameters that can be adjusted to create a library of materials with a wide range of properties. uoa.gr For instance, in one study, the glass transition temperature (Tg) of a series of molecular glassformers was shown to have a direct relationship with molecular weight, while the addition of alkyl groups significantly reduced Tg, indicating increased packing frustrations. uoa.gr By strategically building larger polyaromatic systems from precursors like this compound, researchers can fine-tune the resulting material's density, refractive index, and thermal properties. uoa.gr

Incorporating halogenated thiophenols into larger, functional polyaromatic systems is achieved through several established synthetic strategies in organic chemistry.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds in this compound allows for its use in sequential, site-selective cross-coupling reactions, such as the Suzuki coupling, to build biaryl compounds and other complex molecules.

Nucleophilic Substitution: The thiol group (-SH) is nucleophilic and can be used in substitution reactions to form thioethers, which are important structural motifs in many functional materials. youtube.com General methods exist for the synthesis of thiophenols, which can then be used as nucleophiles in subsequent reactions. organic-chemistry.orgorgsyn.org

Conversion from Phenols: A common general method to obtain a thiophenol involves a three-step process starting from the corresponding phenol: conversion to an O-aryl dialkylthiocarbamate, followed by pyrolysis and subsequent hydrolysis to yield the desired aryl mercaptan (thiophenol). orgsyn.org

These synthetic tools allow chemists to use building blocks like this compound to construct elaborate molecules designed for specific functions in materials science.

Role in the Development of Functional Polymers and Copolymers

While specific examples detailing the use of this compound in polymerization are not prevalent, its chemical structure suggests a clear potential role. The thiol group can participate in polymerization processes, such as thiol-ene reactions or as a chain-transfer agent. Incorporating this halogenated monomer into a polymer backbone would introduce the specific properties conferred by the chlorine and iodine atoms, such as modifying the refractive index, enhancing thermal stability, or providing sites for further post-polymerization modification. Halogenated aromatics are known to be integral to the development of polymers and organic electronic materials.

Applications as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

Thiophenol derivatives are highly versatile ligands that form stable complexes with a wide range of transition metals. semanticscholar.orgresearchgate.net The thiol group can be deprotonated to form a thiolate anion, which readily coordinates to metal centers. researchgate.net

Homogeneous Catalysis: this compound can be used to synthesize more complex, functional ligands. semanticscholar.orgresearchgate.net The electronic properties of the resulting metal complex, and thus its catalytic activity, can be tuned by the electron-withdrawing effects of the halogen substituents on the aromatic ring. These ligand-metal complexes can act as efficient homogeneous catalysts for a variety of organic transformations. nih.govnih.gov

Heterogeneous Catalysis: For practical applications, homogeneous catalysts can be immobilized on a solid support. Ligands derived from this compound could be anchored to a heterogeneous support, such as a polymer or silica. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and reusability characteristic of heterogeneous catalysts. nih.gov For example, Nafion®, a copolymer with sulfonic acid groups, has been used as a heterogeneous catalyst in dehydration reactions involving thiols. nih.gov

Potential Applications in Photonic and Electronic Material Development (General Principles)

Organic and polymeric materials are generating a revolution in photonic applications due to their flexibility, processability, and tunable properties. spie.orgcambridge.org Halogenated organic compounds are crucial in this field. researchgate.net

Electronic Materials: The introduction of halogens is a known strategy for tuning the properties of organic semiconductors. researchgate.net Iodine, in particular, can significantly alter the electronic behavior of organic materials. Doping with iodine has been shown to decrease the HOMO-LUMO gap, which can improve semiconductor behavior. mdpi.com It can also increase charge carrier concentration and mobility in certain semiconductor films. nih.gov The presence of iodine and chlorine on the benzenethiol (B1682325) core could therefore be used to engineer materials for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). researchgate.net

Photonic Materials: Photonics involves the generation, manipulation, and detection of light, with applications in communications, sensing, and imaging. iupac.org Organic materials are central to modern photonics. iupac.org The properties of this compound, particularly the presence of the heavy iodine atom, could be leveraged to create materials with a high refractive index or unique nonlinear optical properties, which are desirable for fabricating photonic devices like waveguides and modulators. cambridge.org

Future Research Directions and Unexplored Avenues for 3 Chloro 5 Iodobenzenethiol

Development of Sustainable Synthetic Routes and Green Chemistry Approaches for Production

The future production of 3-Chloro-5-iodobenzenethiol will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. mdpi.com Traditional multi-step syntheses of halogenated aromatics often rely on harsh reagents and generate significant waste. Future research should focus on developing more sustainable and atom-economical synthetic pathways.

Key green chemistry approaches that could be explored include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields, aligning with the green chemistry principle of energy efficiency. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry offers another energy-efficient method that can enhance reaction rates and yields, often under milder conditions and sometimes avoiding the need for solvents altogether. researchgate.net

Use of Greener Solvents: Research into replacing conventional volatile organic compounds with more environmentally benign solvents like water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental footprint of the synthesis. researcher.life

Catalytic Methods: Developing catalytic routes, particularly those using earth-abundant metals, for the introduction of the chloro and iodo groups can replace stoichiometric reagents, thereby minimizing waste.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes, contributing to a more efficient and sustainable production model.

Table 1: Potential Green Chemistry Approaches for Synthesis
Green Chemistry PrincipleProposed Application for this compound SynthesisPotential Benefits
Energy Efficiency Microwave-assisted and ultrasound-assisted reactionsReduced reaction times, lower energy consumption
Safer Solvents & Auxiliaries Synthesis in water or bio-based solventsReduced toxicity and environmental pollution
Catalysis Transition-metal catalyzed halogenation and thiol introductionHigher atom economy, reduced stoichiometric waste
Process Intensification Continuous flow reactor synthesisImproved safety, scalability, and process control

Discovery of Novel Reactivity Patterns and Unprecedented Catalytic Transformations

The distinct electronic properties and bond strengths of the C-I, C-Cl, and S-H bonds provide a rich landscape for discovering novel reactivity. The carbon-halogen bond strength decreases in the order C-Cl > C-I, allowing for selective reactions at the more reactive C-I bond under palladium-catalyzed cross-coupling conditions.

Future research should target:

Sequential Cross-Coupling Reactions: A systematic exploration of sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could leverage the differential reactivity of the C-I and C-Cl bonds. This would enable the step-wise construction of complex, highly functionalized molecules from a single starting material.

Photoredox Catalysis: The application of photoredox catalysis could unlock new reaction pathways, such as C-H functionalization or novel coupling reactions, that are not accessible through traditional thermal methods. The presence of the heavy iodine atom may also facilitate unique photophysical properties relevant to these processes.

Thiol-Mediated Reactions: The thiol group can act as a nucleophile, a radical precursor, or a ligand for metal catalysts. Its role in directing ortho-lithiation or participating in thiol-ene "click" reactions remains a fertile area for investigation.

Hypervalent Iodine Chemistry: The use of hypervalent iodine reagents could lead to controlled and selective oxidation or chlorination reactions, providing new routes to derivatives of the parent compound. rsc.org

Table 2: Hierarchy of Reactivity and Potential Transformations
Functional GroupRelative ReactivityPotential Catalytic Transformations
C-I Bond HighestSuzuki, Sonogashira, Heck, Buchwald-Hartwig couplings
S-H Bond IntermediateThiol-ene reactions, S-arylation, Metal coordination
C-Cl Bond LowestCross-coupling under more forcing conditions, Nucleophilic aromatic substitution

Advanced Computational Modeling for Predictive Design and Optimization of Reactivity and Applications

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules, thereby guiding experimental work and accelerating discovery. For this compound, advanced computational modeling is an unexplored avenue that could provide significant insights.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict the regioselectivity of electrophilic or nucleophilic attacks, and calculate the relative energies of intermediates and transition states in potential catalytic cycles. This would be invaluable for optimizing conditions for the sequential cross-coupling reactions mentioned previously.

Predicting Electronic Properties: Modeling the molecule's frontier molecular orbitals (HOMO/LUMO) can help predict its reactivity and its potential utility in electronic materials.

Molecular Docking and QSAR: If derivatives are explored for biological applications, quantitative structure-activity relationship (QSAR) studies and molecular docking simulations could predict their interactions with biological targets and guide the design of more potent compounds.

Designing Novel Catalysts: Computational screening could help identify optimal catalysts and ligands for specific transformations involving this compound, reducing the experimental effort required.

Exploration in Emerging Fields such as Quantum Materials, Supramolecular Chemistry, and Advanced Functional Materials

The unique combination of a heavy iodine atom, a polarizable thiol group, and multiple reactive sites makes this compound an attractive building block for materials science. lookchem.com

Unexplored applications in emerging fields include:

Quantum Materials: The presence of iodine, a heavy atom, can induce strong spin-orbit coupling effects. Incorporating this molecule into larger organic structures could be a strategy for developing new materials for spintronics and quantum computing applications.

Supramolecular Chemistry: The thiol group can form directional hydrogen bonds or coordinate to metal ions, making it a valuable component for designing self-assembling systems like metal-organic frameworks (MOFs), coordination polymers, or self-assembled monolayers (SAMs) on surfaces like gold.

Advanced Functional Materials: As a versatile precursor, it can be used to synthesize organic semiconductors, luminescent materials, and liquid crystals. lookchem.com The ability to selectively functionalize the C-I and C-Cl positions allows for the precise tuning of the electronic and physical properties of the resulting materials.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-chloro-5-iodobenzenethiol in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (tested to EN 374 standards) and ensure leak-tightness before use. Respiratory protection is required in poorly ventilated areas, with PAC-1 (2.1 mg/m³) as the exposure threshold. Post-handling, wash hands thoroughly and employ barrier creams for skin protection. Contaminated materials should be absorbed with binding agents (e.g., diatomite) and disposed of per hazardous waste guidelines .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : A plausible route involves halogenation of benzenethiol derivatives using iodine monochloride (ICl) in anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purify via column chromatography (gradient elution) and confirm structure via 1^1H NMR (aromatic proton shifts at δ 7.2–7.8 ppm) and LC-MS (M+H+^+ peak at m/z 298.4) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • FT-IR : Confirm thiol (-SH) stretch near 2550 cm1^{-1}.
  • X-ray crystallography : Resolve halogen positioning (Cl at C3, I at C5) for steric and electronic analysis.
  • Elemental analysis : Validate %C, %H, %S with ≤0.3% deviation from theoretical values.
    Cross-reference with PubChem CID 121553625 for spectral libraries .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO). The iodine atom’s polarizability enhances nucleophilic aromatic substitution (SN_\text{N}Ar) at C5. Validate predictions experimentally using Suzuki-Miyaura coupling (Pd(PPh3_3)4_4, K2_2CO3_3) and compare yields .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Conduct a meta-analysis of solubility studies in DMSO, THF, and chloroform. Control variables (temperature, purity) and use Hansen solubility parameters (δD_\text{D}, δP_\text{P}, δH_\text{H}) to identify outliers. Replicate experiments with HPLC-grade solvents and Karl Fischer titration to exclude water interference .

Q. How does steric hindrance from iodine impact the compound’s utility in organocatalysis?

  • Methodological Answer : Perform kinetic studies comparing turnover frequencies (TOF) of this compound vs. non-halogenated analogs in thiol-ene reactions. Steric maps from Molecular Operating Environment (MOE) software show iodine’s van der Waals radius (1.98 Å) reduces substrate accessibility, requiring larger reaction scales or elevated temperatures .

Q. What environmental exposure controls are critical for large-scale reactions involving this compound?

  • Methodological Answer : Implement closed-system reactors to prevent volatilization (PAC-3 = 140 mg/m³). Use activated carbon filters in effluent streams and monitor groundwater for iodide ions via ion chromatography. Biodegradability assays (OECD 301F) assess ecological risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.